molecular formula C11H11NO2 B12576831 1-Nitro-2-(pent-1-yn-1-yl)benzene CAS No. 344412-67-5

1-Nitro-2-(pent-1-yn-1-yl)benzene

Cat. No.: B12576831
CAS No.: 344412-67-5
M. Wt: 189.21 g/mol
InChI Key: HQHYDYGGPVIZCZ-UHFFFAOYSA-N
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Description

1-Nitro-2-(pent-1-yn-1-yl)benzene is an organic compound characterized by a nitro group and a pent-1-yn-1-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-2-(pent-1-yn-1-yl)benzene can be synthesized through a multi-step process involving the nitration of 2-(pent-1-yn-1-yl)benzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-2-(pent-1-yn-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives with higher oxidation states.

    Reduction: Reduction of the nitro group can yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various substituents on the benzene ring, leading to a wide range of functionalized products.

Scientific Research Applications

1-Nitro-2-(pent-1-yn-1-yl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-nitro-2-(pent-1-yn-1-yl)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pent-1-yn-1-yl group can also participate in reactions that modulate the compound’s activity and interactions.

Comparison with Similar Compounds

  • 1-Nitro-2-(prop-2-yn-1-yl)benzene
  • 1-Nitro-4-(prop-2-yn-1-yloxy)benzene
  • 1-Nitro-2-(2-nitro-prop-1-en-1-yl)benzene

Uniqueness: 1-Nitro-2-(pent-1-yn-1-yl)benzene is unique due to the presence of the pent-1-yn-1-yl group, which imparts distinct chemical and physical properties compared to similar compounds

Properties

CAS No.

344412-67-5

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-nitro-2-pent-1-ynylbenzene

InChI

InChI=1S/C11H11NO2/c1-2-3-4-7-10-8-5-6-9-11(10)12(13)14/h5-6,8-9H,2-3H2,1H3

InChI Key

HQHYDYGGPVIZCZ-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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